molecular formula C10H14N2O B14773009 4-Amino-3-isopropylbenzamide

4-Amino-3-isopropylbenzamide

Cat. No.: B14773009
M. Wt: 178.23 g/mol
InChI Key: FTTKFWZNESZYMD-UHFFFAOYSA-N
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Description

4-Amino-3-isopropylbenzamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol. Its structure is characterized by a benzamide core substituted with an amino group at the fourth position and an isopropyl group on the amide nitrogen. Researchers can utilize this compound as a building block or intermediate in organic synthesis and medicinal chemistry. The structural motif of substituted benzamides is of significant interest in chemical research. For instance, compounds with similar isopropyl-benzamide structures have been investigated as key intermediates in the synthesis of novel heterocycles, such as quinazolinone derivatives, which are explored for their potential as tyrosinase inhibitors . This suggests potential utility for this compound in developing enzyme inhibitors or as a precursor for synthesizing more complex molecules for biological evaluation. As a research chemical, it serves as a valuable scaffold for structure-activity relationship (SAR) studies and for creating compound libraries in drug discovery efforts. This product is intended for research purposes as a reference standard or synthetic intermediate. It is provided "as-is" and is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. The buyer assumes responsibility for confirming the product's identity and purity for their specific research application.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-amino-3-propan-2-ylbenzamide

InChI

InChI=1S/C10H14N2O/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,11H2,1-2H3,(H2,12,13)

InChI Key

FTTKFWZNESZYMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-isopropylbenzamide typically involves the direct condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .

Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-isopropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-3-isopropylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Amino-3-isopropylbenzamide with two structurally related benzamides:

Property This compound 4-Amino-N-(3-(dimethylamino)propyl)benzamide 3-Amino-4-methoxybenzamide
Substituents -NH₂ (4), -CH(CH₃)₂ (3) -NH₂ (4), -(CH₂)₃N(CH₃)₂ (N-linked) -NH₂ (3), -OCH₃ (4)
Molecular Formula C₁₀H₁₄N₂O C₁₃H₂₁N₃O C₈H₁₀N₂O₂
Molecular Weight (g/mol) 178.23 247.33 166.18
Key Functional Groups Amino, isopropyl Amino, tertiary amine Amino, methoxy
Polarity Moderate (hydrophobic isopropyl) High (polar tertiary amine) Moderate (methoxy donor)
Potential Applications Enzyme inhibition, intermediates Lab research (non-drug) Photochemical studies

Physicochemical and Pharmacological Differences

  • Hydrophobicity: The isopropyl group in this compound increases lipophilicity compared to the polar dimethylaminopropyl chain in or the methoxy group in . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Electronic Effects: The electron-donating methoxy group in 3-Amino-4-methoxybenzamide alters aromatic ring reactivity, whereas the amino group in this compound may participate in hydrogen bonding with biological targets.
  • Bioactivity : The tertiary amine in could enhance solubility in acidic environments (e.g., lysosomes), making it suitable for intracellular studies. In contrast, the isopropyl group in the target compound may favor interactions with hydrophobic enzyme pockets.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 4-Amino-3-isopropylbenzamide’s purity and structural integrity?

  • Methodological Answer :

  • Purity Analysis : Use high-performance liquid chromatography (HPLC) with >98.0% purity thresholds, referencing standardized protocols for benzamide derivatives .
  • Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FT-IR) to verify functional groups (e.g., amino and isopropyl moieties). Cross-reference melting points (mp) with literature values (e.g., >300°C for similar benzamide derivatives) .
  • Supplementary Data : Include mass spectrometry (MS) for molecular weight validation (C₁₀H₁₄N₂O) and elemental analysis for stoichiometric confirmation.

Q. How can researchers optimize the synthesis of this compound using factorial design principles?

  • Methodological Answer :

  • Variable Selection : Identify critical factors (e.g., reaction temperature, solvent polarity, catalyst concentration) using a 2³ factorial design to test interactions .
  • Experimental Matrix : Assign levels (e.g., 60°C vs. 80°C, polar aprotic vs. non-polar solvents) and measure outcomes (yield, purity). Use ANOVA to identify significant variables .
  • Case Study : Apply orthogonal design (e.g., Taguchi method) for multi-factor optimization, prioritizing yield and minimizing byproducts .

Q. What storage conditions are critical for maintaining this compound’s stability in long-term studies?

  • Methodological Answer :

  • Temperature Control : Store at 0–6°C in airtight, light-resistant containers to prevent thermal degradation or photolytic reactions, as recommended for similar amino-benzamides .
  • Humidity Mitigation : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond. Periodically validate stability via HPLC and FT-IR .

Advanced Research Questions

Q. How should conflicting spectroscopic data for this compound derivatives be systematically resolved?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR/FT-IR results with X-ray crystallography (if crystalline) or computational simulations (e.g., density functional theory for predicted vibrational modes) .
  • Statistical Reconciliation : Apply regression analysis to identify outliers or systematic errors. Use Bayesian inference to weigh conflicting datasets .
  • Case Example : Address discrepancies in melting points by verifying polymorphic forms via differential scanning calorimetry (DSC) .

Q. What computational strategies integrate AI with molecular dynamics (MD) simulations to predict this compound’s interactions?

  • Methodological Answer :

  • AI-Driven Parameterization : Train neural networks on existing benzamide MD datasets to predict binding affinities with biological targets (e.g., enzymes or receptors) .
  • Hybrid Workflows : Combine COMSOL Multiphysics for thermodynamic modeling with AI-optimized force fields to simulate solvent interactions .
  • Validation : Cross-check predictions with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. How can a theoretical framework guide the investigation of this compound’s pharmacological mechanisms?

  • Methodological Answer :

  • Conceptual Anchoring : Link hypotheses to established theories (e.g., enzyme inhibition kinetics or receptor-ligand binding models) to structure experimental design .
  • Mechanistic Modeling : Use quantum mechanics/molecular mechanics (QM/MM) to explore electronic interactions at catalytic sites, informed by prior structure-activity relationship (SAR) studies .
  • Iterative Refinement : Update the framework with new data (e.g., unexpected IC₅₀ values) to refine hypotheses and experimental pathways .

Data Contradiction and Validation

Q. What protocols ensure reproducibility when conflicting bioactivity data emerge across studies?

  • Methodological Answer :

  • Standardized Assays : Adopt uniform protocols (e.g., OECD guidelines for cytotoxicity) to minimize variability in cell lines or assay conditions .
  • Meta-Analysis : Aggregate datasets using random-effects models to quantify heterogeneity and identify confounding variables (e.g., solvent choice or pH gradients) .
  • Collaborative Replication : Partner with independent labs to validate findings under blinded conditions .

Experimental Design and Innovation

Q. How can researchers adapt orthogonal design principles to explore this compound’s novel applications?

  • Methodological Answer :

  • Multi-Objective Optimization : Balance competing goals (e.g., solubility vs. potency) using desirability functions in response surface methodology (RSM) .
  • High-Throughput Screening (HTS) : Automate synthesis and testing of derivatives via robotic platforms, guided by AI-generated combinatorial libraries .

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